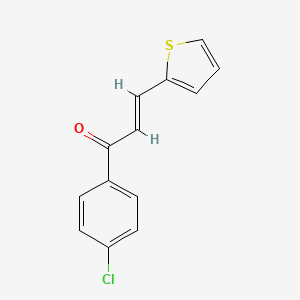

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYGXTIHTHBSOA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one: A Comprehensive Technical Guide

Executive Summary

Thienyl chalcones represent a privileged structural scaffold at the intersection of medicinal chemistry and advanced materials science. Specifically, 1-(4-chlorophenyl)-3-(2-thienyl)prop-2-en-1-one (also known as 1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) is a meticulously designed

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores the mechanistic basis for its applications in nonlinear optics (NLO) and targeted pharmacology.

Molecular & Physicochemical Properties

The architectural core of this compound features a strong push-pull electronic system across a conjugated ethylenic bridge. The electron-withdrawing nature of the chloro group paired with the electron-rich thiophene ring facilitates significant intramolecular charge transfer (ICT). This delocalization directly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, a critical parameter that governs third-order nonlinear optical (NLO) susceptibility[1].

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| IUPAC Name | (2E)-1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one |

| Molecular Formula | C₁₃H₉ClOS |

| Molecular Weight | 248.73 g/mol |

| Structural Class | Heteroaryl Chalcone (Thienyl derivative) |

| Predominant Stereochemistry | Trans (E)-isomer |

| Appearance | Yellow to greenish-yellow crystalline solid |

| Key Electronic Feature | Push-pull conjugated |

Synthetic Workflow & Mechanistic Causality

The most robust and scalable method for synthesizing this compound is the base-catalyzed Claisen-Schmidt Condensation [2][3].

Step-by-Step Protocol & Causality

-

Reagent Solubilization: Dissolve equimolar amounts (e.g., 10 mmol) of 4-chloroacetophenone and thiophene-2-carboxaldehyde in 30 mL of absolute ethanol.

-

Causality: Ethanol is selected as a protic solvent because it readily dissolves both starting materials but exhibits poor solubility for the highly conjugated, rigid chalcone product. This differential solubility drives the reaction equilibrium forward via spontaneous precipitation.

-

-

Catalytic Activation: Dropwise addition of an aqueous alkaline solution (typically 40% w/v NaOH or KOH, 5 mL) under continuous magnetic stirring at 0–5 °C.

-

Causality: The strong base deprotonates the

-carbon of 4-chloroacetophenone to generate a highly nucleophilic enolate. Maintaining a low initial temperature suppresses unwanted side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation.

-

-

Condensation & Dehydration: The reaction mixture is allowed to warm to room temperature and stirred for 4 to 12 hours.

-

Causality: The enolate attacks the electrophilic carbonyl carbon of the thiophene-2-carboxaldehyde, forming a

-hydroxy ketone intermediate. Subsequent base-catalyzed dehydration proceeds via an E1cB mechanism, yielding the thermodynamically stable

-

-

Isolation & Purification: The mixture is poured into crushed ice, neutralized with dilute HCl, filtered, washed with cold distilled water, and recrystallized from hot ethanol.

-

Self-Validating System: This protocol is inherently self-validating. The successful formation of the product is visually confirmed by the precipitation of a yellow solid. In-process Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase will confirm completion via the disappearance of starting material spots and the emergence of a single, lower-Rf UV-active spot[4].

-

Figure 1: Step-by-step synthetic workflow of this compound.

Spectroscopic Characterization & Structural Validation

To ensure absolute scientific integrity, the structural identity and stereochemistry of the synthesized chalcone must be validated using orthogonal spectroscopic techniques[4][5]:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum must exhibit a characteristic

-unsaturated carbonyl (C=O) stretching frequency at approximately 1650 cm⁻¹, shifted lower than typical ketones due to conjugation. The alkene (C=C) stretch will appear near 1590 cm⁻¹. -

Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz): The definitive, self-validating proof of the (E)-geometry lies in the coupling constant (

) of the vinylic protons (H-

Biological & Material Science Applications

Material Science: Nonlinear Optics (NLO)

Thienyl chalcones crystallize in non-centrosymmetric space groups (often monoclinic), making them highly valuable for Second Harmonic Generation (SHG) and optical limiting applications. The highly delocalized

Pharmacology: The Michael Acceptor Mechanism

In biological systems, the

Figure 2: Mechanism of action via Michael addition to target protein cysteine residues.

Conclusion

This compound is a highly versatile molecule that bridges the gap between synthetic organic chemistry, photonics, and targeted drug discovery. By strictly adhering to the base-catalyzed Claisen-Schmidt condensation protocol and validating the (E)-stereochemistry via ¹H NMR coupling constants, researchers can reliably produce high-purity yields of this compound. Its unique push-pull electronic architecture not only drives its utility in nonlinear optical materials but also dictates its precise pharmacological mechanism as a covalent modifier of critical biological targets.

References

-

Crystal structure, spectroscopic and third-order nonlinear optical susceptibility of linear fused ring dichloro-substituent chalcone isomers. Academia.edu. 1

-

Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal: (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one. ResearchGate. 5

-

Electronic and Nonlinear Optical Materials: The Role of Theory and Modeling. The Journal of Physical Chemistry A - ACS Publications. 6

-

3-(4-Chlorophenyl)-3-methylbutan-2-amine (Claisen-Schmidt Condensation Methodologies). Benchchem. 2

-

Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. ResearchGate. 3

-

Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. ResearchGate. 4

-

Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PMC. 7

-

Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy. 8

Sources

- 1. (PDF) Crystal structure, spectroscopic and third-order nonlinear optical susceptibility of linear fused ring dichloro-substituent chalcone isomers [academia.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives | Biomedical Research and Therapy [bmrat.org]

- 9. bmrat.com [bmrat.com]

Thiophene-Substituted Chalcone Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

Introduction: The Strategic Integration of Thiophene into the Chalcone Scaffold

Chalcones, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry.[1][2] This core enone moiety is a potent pharmacophore responsible for a vast spectrum of biological activities.[3][4] The strategic incorporation of heterocyclic rings, particularly the sulfur-containing thiophene moiety, has emerged as a highly successful approach to enhance and diversify the therapeutic potential of these molecules.[5][6][7]

The thiophene ring, an isostere of the phenyl ring, introduces unique electronic and steric properties.[7][8] Its electron-rich nature and ability to participate in hydrogen bonding and other non-covalent interactions can significantly influence the molecule's binding affinity to biological targets, pharmacokinetic profile, and overall efficacy.[6][9] Thiophene-containing compounds are already present in several commercially available drugs, highlighting their clinical relevance.[8][10] This guide provides an in-depth exploration of thiophene-substituted chalcone derivatives, focusing on their synthesis, multifaceted biological activities, and the underlying structure-activity relationships that govern their function.

Part 1: Synthesis of Thiophene-Substituted Chalcones

The construction of the thiophene-chalcone framework is predominantly achieved through well-established condensation reactions, valued for their reliability and tolerance of diverse functional groups.

The Claisen-Schmidt Condensation: The Workhorse Reaction

The Claisen-Schmidt condensation is the most ubiquitously employed method for synthesizing chalcones, including those with a thiophene ring.[2] This base-catalyzed aldol condensation involves the reaction of a substituted acetophenone (which may contain the thiophene ring) with an aromatic aldehyde (which may alternatively contain the thiophene ring).[11][12][13]

Causality of Experimental Choices:

-

Catalyst: An aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used.[13][14] The base's primary role is to abstract an acidic α-proton from the ketone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

-

Solvent: Ethanol or methanol is commonly used as the reaction solvent.[6][15] These polar protic solvents are effective at dissolving both the reactants and the base catalyst, facilitating a homogenous reaction mixture.

-

Temperature: The reaction is typically conducted at room temperature, which is sufficient to promote the reaction without inducing side reactions or degradation of the product.[8][11]

-

Reactant Dissolution: Dissolve equimolar amounts of the appropriate thiophene-containing ketone (e.g., 2-acetylthiophene) and a substituted aromatic aldehyde in ethanol.[15]

-

Catalyst Addition: To the stirred solution, add an aqueous solution of 40-50% KOH or NaOH dropwise.[8][13] The reaction mixture is then stirred vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]

-

Product Isolation: Upon completion, the reaction mixture is typically poured into ice-cold water or an acidic solution to neutralize the base and precipitate the crude chalcone product.[6]

-

Purification: The solid product is collected by filtration, washed thoroughly with water to remove inorganic impurities, and then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the pure crystalline chalcone derivative.[6]

-

Characterization: The structure and purity of the synthesized compound are confirmed using modern spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[1][8]

Other Synthetic Strategies

While Claisen-Schmidt is dominant, other reactions are crucial for creating the necessary precursors or for alternative coupling strategies.

-

Friedel-Crafts Acylation: This reaction is often used to synthesize the required acetylthiophene ketones by reacting a thiophene derivative with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst.

-

Suzuki Coupling: This powerful cross-coupling reaction can be employed to link different aromatic or heteroaromatic rings, providing a versatile method for constructing complex thiophene-containing precursors prior to the final condensation step.[16][17]

Part 2: The Broad Spectrum of Biological Activity

Thiophene-substituted chalcones exhibit a remarkable range of pharmacological properties, with extensive research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of thiophene chalcones against a wide array of human cancer cell lines.[8][17][18]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain thiophene chalcones act as antimitotic agents by inhibiting the polymerization of tubulin, a critical protein for microtubule formation during cell division.[4][19] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[4][19] Compounds with significant antiproliferative activity have been shown to inhibit tubulin polymerization with IC₅₀ values in the low micromolar range.[4][19]

-

Apoptosis Induction: Many thiophene-chalcone derivatives induce programmed cell death (apoptosis) in cancer cells.[17][18] This is often achieved by modulating the expression of key regulatory proteins. For example, studies have shown these compounds can upregulate pro-apoptotic genes (like BAX and p53) and downregulate anti-apoptotic genes (like BCL2).[10][18] The activation of caspase-3 and caspase-9, crucial executioner enzymes in the apoptotic cascade, has also been observed.[18]

-

Cell Cycle Arrest: In addition to G2/M arrest, some derivatives can induce cell cycle arrest at the subG1 phase, which is indicative of apoptosis.[10][18]

-

Targeting Signaling Pathways: The p53 tumor suppressor pathway is a key target.[8] Chalcones can affect this pathway, leading to cell cycle arrest and apoptosis.[8] Furthermore, they have been shown to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that play a critical role in cancer invasion and metastasis.[10][18]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Thiophene-Chalcone Hybrid | A549 (Lung) | 6.3 ± 0.9 | [17] |

| Thiophene-Chalcone Hybrid | A549 (Lung) | 1.9 ± 0.3 (GI₅₀) | [17] |

| Bis-Chalcone (5a) | MCF7 (Breast) | 7.87 ± 2.54 | [18] |

| Bis-Chalcone (5b) | MCF7 (Breast) | 4.05 ± 0.96 | [18] |

| Bis-Chalcone (5a) | HCT116 (Colon) | 18.10 ± 2.51 | [18] |

| Chlorothiophene-Chalcone (C6) | WiDr (Colorectal) | 0.45 (µg/mL) | [8] |

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][20]

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene-chalcone derivatives for a specified period, typically 48 hours. Include a vehicle control (e.g., DMSO) and a positive control drug (e.g., cisplatin).[10][20]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[20]

-

Incubation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[20]

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Activity

Thiophene-substituted chalcones have demonstrated significant activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][5]

Key Findings:

-

Antibacterial Action: Derivatives have shown efficacy against bacteria such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[3][6] The presence of the thiophene ring, often in combination with other substituents like piperazine, is thought to contribute to this activity.[3]

-

Structure-Activity Relationship (SAR): Studies suggest that the type of substituent on the aromatic rings plays a crucial role. Compounds with electron-withdrawing groups have been observed to exhibit excellent antibacterial activity, while those with electron-releasing groups show more moderate activity.[12]

-

Antifungal Action: Potent antifungal effects have been reported, particularly against Candida species.[21] The mechanism of action can involve targeting the fungal cell membrane, specifically ergosterol.[21]

-

Antiviral Properties: Some thiophene sulfonate-containing chalcones have shown remarkable activity against plant viruses like the Tobacco mosaic virus (TMV).

This is a qualitative method to assess the antimicrobial activity of a compound.[1]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a sterile broth.

-

Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.

-

Disk Application: Impregnate sterile filter paper discs with a known concentration of the synthesized chalcone derivative.

-

Placement and Incubation: Place the discs onto the surface of the inoculated agar plate. Also place a standard antibiotic disc (e.g., Chloramphenicol, Amoxicillin) as a positive control and a solvent disc as a negative control.[1][3] Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Anti-inflammatory Activity

Chalcones are well-documented anti-inflammatory agents, and the incorporation of a thiophene ring can enhance this property.[22][23]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[22]

-

Inhibition of Pro-inflammatory Enzymes: They can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[22]

-

Modulation of Signaling Pathways: Thiophene chalcones can suppress the activation of the Nuclear Factor-κB (NF-κB) and JNK signaling pathways.[24] These pathways control the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS).[24]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological potency of thiophene-chalcone derivatives is highly dependent on the nature, number, and position of substituents on both the thiophene and the other aromatic ring.

-

Role of Halogens: The presence of halogen atoms like chlorine and bromine on the thiophene or phenyl ring often enhances biological activity.[8][25] These electronegative groups can alter the electronic distribution of the molecule and improve its binding affinity to target proteins.[25]

-

Influence of Methoxy Groups: Methoxy (-OCH₃) groups are frequently found in highly active chalcones.[8][13] Their position is critical; for example, methoxy substitution on the phenyl ring can significantly impact anticancer and antibacterial potency.[9]

-

Hydroxyl Groups: A free phenolic hydroxyl (-OH) group can be a key factor for strong antibacterial and antioxidant activity, partly due to its ability to scavenge reactive oxygen species (ROS).[4][25]

-

Bis-Chalcones: Linking two chalcone units, often via a central thiophene moiety, can lead to enhanced biological activity compared to their monochalcone counterparts, potentially due to increased binding opportunities with target macromolecules.[10][18]

-

Heterocyclic Substitutions: Replacing a phenyl ring with other heterocyclic systems like furan or pyridine can modulate activity, though in some cases, such as for acetylcholinesterase inhibition, furan and thiophene were found to decrease potency compared to a phenyl ring.[26]

Conclusion and Future Perspectives

Thiophene-substituted chalcones stand out as a versatile and highly promising class of compounds in drug discovery. Their straightforward and efficient synthesis, primarily via the Claisen-Schmidt condensation, allows for the generation of large and diverse chemical libraries for biological screening. The thiophene moiety is not merely a passive structural element but an active contributor to the molecule's pharmacological profile, enhancing its potency across anticancer, antimicrobial, and anti-inflammatory applications.

Future research should focus on optimizing the lead compounds identified to date, aiming to improve their selectivity, reduce toxicity, and enhance their pharmacokinetic properties. Exploring novel and green synthetic methodologies will also be crucial for sustainable drug development.[27][28] As our understanding of the specific molecular targets and mechanisms of action deepens, the rational design of next-generation thiophene-chalcone derivatives holds immense potential for addressing significant unmet medical needs.

References

- Design, synthesis, and biological evaluation of thiophene analogues of chalcones. PubMed.

- Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. MDPI.

- Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. Unknown Source.

- Synthesis of Novel Thiophene‐Chalcone Derivatives as Anticancer‐ and Apoptosis‐Inducing Agents. ResearchGate.

- Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Derivatives. Unknown Source.

- Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. ResearchGate.

- Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. Unknown Source.

- Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. Unknown Source.

- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. PubMed.

- Comparative Biological Activity of Thiophene-Containing Bis-Chalcone Analogs as Anticancer Agents. Benchchem.

- New Chalcone Derivatives with Schiff Base-Thiophene: Synthesis, Biological Activity, and Molecular Docking Studies. Academia.edu.

- Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Unknown Source.

- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega.

- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry.

- Design, Synthesis and Characterization of Thiophene Substituted Chalcones for Possible Biological Evaluation. Semantic Scholar.

- Design, synthesis, and biological evaluation of thiophene analogues of chalcones | Request PDF. ResearchGate.

- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results.

- Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International.

- Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Publishing.

- Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Unknown Source.

- Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights. PubMed.

- Chalcone Derivatives: Role in Anticancer Therapy. MDPI.

- Previously prepared thiophene derivative with anti‐inflammatory activity. ResearchGate.

- Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Unknown Source.

- Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. PMC.

- Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation. PubMed.

- (PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate.

- SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. UTM Press Journal Management powered by OJS.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis.

- Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate.

- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing.

- New Chalcone Derivatives with Schiff Base-Thiophene: Synthesis, Biological Activity, and Molecular Docking Studies. ResearchGate.

- Antimitotic and Antiproliferative Activities of Chalcones: Forward Structure–Activity Relationship. Journal of Medicinal Chemistry - ACS Publications.

- Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. MDPI.

- Therapeutic Potential of Thiophene-Based Chalcone Analog Against Acrylamide-Induced Neurotoxicity and Osteotoxicity. PubMed.

- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry - ACS Publications.

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.

Sources

- 1. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 9. Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnrjournal.com [pnrjournal.com]

- 12. journaljpri.com [journaljpri.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Therapeutic Potential of Thiophene-Based Chalcone Analog Against Acrylamide-Induced Neurotoxicity and Osteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. benthamscience.com [benthamscience.com]

Therapeutic Potential of 4-Chlorophenyl Thienyl Enones in Drug Discovery

Executive Summary & Chemical Architecture

In the landscape of modern drug discovery, the chalcone scaffold (1,3-diaryl-2-propen-1-one) has emerged as a highly versatile pharmacophore. As of 2026, structural optimization of this scaffold has led to the development of 4-chlorophenyl thienyl enones —a specialized subclass where the traditional phenyl rings are replaced by a 4-chlorophenyl moiety and a thiophene (thienyl) ring, bridged by an α,β-unsaturated carbonyl system.

From a molecular design perspective, this architecture is highly deliberate:

-

The Enone Bridge: Acts as a Michael acceptor. The electrophilic β-carbon can form reversible or irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

-

The Thienyl Ring: Serves as a bioisostere for a phenyl ring. It reduces the overall steric bulk while altering the electron density of the conjugated system, frequently enhancing target binding affinity and improving pharmacokinetic properties[1].

-

The 4-Chlorophenyl Group: The para-chloro substitution significantly increases the lipophilicity (LogP) of the molecule, which is critical for cellular membrane penetration. Furthermore, the halogen atom provides optimal steric filling for deep hydrophobic pockets in target proteins, such as the Leu26 pocket of MDM2[2].

Primary Therapeutic Modalities

Oncology: Disruption of the p53-MDM2 Axis

The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2. Overexpression of MDM2 in various cancers leads to the degradation of p53. 4-chlorophenyl thienyl enones have demonstrated profound efficacy in disrupting this protein-protein interaction[3].

Mechanistically, the 4-chlorophenyl group mimics the hydrophobic side chain of Leu26 or Trp23 of the native p53 peptide, effectively inserting itself into the MDM2 binding cleft[2]. This competitive inhibition prevents p53 ubiquitination, leading to its accumulation and the subsequent transcriptional activation of apoptotic pathways (e.g., upregulating p21 and PUMA)[3].

Caption: Mechanism of p53 reactivation via MDM2 inhibition by thienyl enone derivatives.

Oncology: Topoisomerase I and II Inhibition

Beyond MDM2, these compounds exhibit potent inhibition of DNA topoisomerases. The planar nature of the thienyl-enone-phenyl system allows for DNA intercalation, while the Michael acceptor interacts with the topoisomerase cleavage complex[4]. Studies utilizing Jurkat (T-cell leukemia) cell lines have shown that derivatives with high lipophilicity (driven by the 4-chloro substitution) exert the strongest Topoisomerase I inhibition, trapping the enzyme and preventing DNA religation, which ultimately triggers apoptosis[5].

Neurological & Antimicrobial Applications

The therapeutic utility of this scaffold extends into neurology and infectious diseases. Specific brominated thienyl 4-chlorophenyl enones have been identified as highly selective, competitive inhibitors of human Monoamine Oxidase-B (hMAO-B), presenting a viable pathway for Parkinson's disease therapeutics[6]. Additionally, dihydropyrazole derivatives synthesized from these enones exhibit potent antifungal activity by disrupting cell membrane integrity[3].

Quantitative Data Summary

To provide a comparative baseline for structure-activity relationship (SAR) studies, the following table summarizes the in vitro efficacy of key 4-chlorophenyl thienyl enone derivatives across multiple targets.

| Compound Derivative | Primary Target | IC50 / MIC | Cell Line / Assay | Mechanism of Action |

| Chlorothiophene Chalcone (Cmpd 16) | p53-MDM2 | 17 ± 1 µM | NCI-H460 (Lung Cancer) | MDM2 inhibition, p53 reactivation[3] |

| 4-Chloro-4'-hydroxychalcone | Topoisomerase I | 37.5 µM | Jurkat (T-cell Leukemia) | Catalytic inhibition of DNA relaxation[4] |

| 2-Thienyl Dihydropyrazole Enone | Fungal Target | 5.35 µM | C. albicans | Membrane disruption / Antifungal[3] |

| 5-Bromothiophen-2-yl 4-chloro enone | hMAO-B | 0.11 µM | Enzymatic Assay | Selective competitive inhibition[6] |

Experimental Methodologies & Protocols

As an application scientist, I emphasize that experimental design must be self-validating. The following protocols detail the synthesis of the pharmacophore and the subsequent biological validation, explaining the causality behind each methodological choice.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

The synthesis of 4-chlorophenyl thienyl enones relies on a base-catalyzed Claisen-Schmidt condensation[1]. This route is prioritized because it provides high atom economy and reliable stereoselectivity toward the thermodynamically stable (E)-isomer.

-

Reagent Preparation: Dissolve equimolar amounts (10 mmol) of 2-acetylthiophene and 4-chlorobenzaldehyde in 20 mL of absolute ethanol.

-

Causality: Ethanol is chosen as the solvent because it solubilizes both starting materials but allows the less polar enone product to precipitate, driving the reaction equilibrium forward.

-

-

Base-Catalyzed Enolization: Cool the mixture to 0°C. Add 10% aqueous NaOH (5 mL) dropwise over 15 minutes under continuous stirring.

-

Causality: The base deprotonates the α-carbon of 2-acetylthiophene to form a reactive enolate. Dropwise addition at low temperatures prevents exothermic runaway and minimizes unwanted Cannizzaro side reactions of the aldehyde.

-

-

Aldol Condensation & Dehydration: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The initial aldol addition forms a β-hydroxy ketone intermediate. Extended stirring promotes spontaneous dehydration (elimination of water), driven by the thermodynamic stability of the resulting highly conjugated α,β-unsaturated system.

-

-

Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.

Caption: Workflow for the synthesis and high-throughput screening of 4-chlorophenyl thienyl enones.

Protocol 2: Yeast-Based p53-MDM2 Screening Assay

To validate target engagement, a yeast-based reporter assay is superior for initial screening because it isolates the p53-MDM2 interaction from the complex, redundant apoptotic pathways found in mammalian cells[3]. This creates a self-validating system: signal activation strictly correlates with MDM2 inhibition.

-

Plasmid Transformation: Co-transform Saccharomyces cerevisiae with three plasmids: a human p53 expression vector, a human MDM2 expression vector, and a p53-responsive reporter plasmid (e.g., expressing β-galactosidase).

-

Baseline Establishment: Grow the yeast in selective media. In the absence of an inhibitor, MDM2 binds to p53 and represses its transcriptional activity, resulting in low β-galactosidase expression.

-

Compound Incubation: Treat the yeast cultures with varying concentrations (1 µM to 50 µM) of the synthesized 4-chlorophenyl thienyl enone.

-

Reporter Readout: After 16 hours, lyse the cells and add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm.

-

Causality: If the enone successfully binds MDM2, p53 is liberated to activate the reporter gene. An increase in absorbance directly quantifies the compound's inhibitory potency.

-

-

Viability Counter-Screen: Perform a standard OD600 growth curve alongside the reporter assay.

-

Causality: This ensures that a lack of signal at high concentrations is due to target saturation rather than general compound toxicity killing the yeast cells.

-

References[4] A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA4z0vBFMsDG_IQGKCM9Paopk6bf1bPkXYoucGbTxVk6ECQvHbpfXun5NMStNtFABOK9QBD0xOl3-rzqGaVjV-zpHCHOXbNWYAK9ieUu5uNDFpRLw-bABXKGo5zAJh_BGVpB3C][3] Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPY2DS8TfITJaqiqjBfOfxMr2rYPdmMHVKOfLNXJFKF4ltaNjl7K_ifNB5hbpOC1zGsIf4jPM0LzCXfFZ_LlLGuvXPmpGQHSVivU2ngDqCTtNfwNtL_wNhz805b8KB6kxhOwNS_EcVrgMaiaZLalVhlDJsPHph3iySBnRmFOvwZ2f5KApGzHDNYJw27DQGmbpjRZv8jvEjsOuylDdRiRPnzY39oh3-ffL1TMSR7n_8df_18oq0MNS4YLe76tcIh_fOZ1eVhqUUEAiGP46EC3tyt8YOMOHCQ31rSxo98wdDlJof9ri6cF_Sv9lhahP8qppKCSf3AoudVk_Pr6iYOpaaRbB6yIy2Fj4=][6] Thienyl chalcones: Synthesis and biological activities. Journalcra.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_wuOXVv_Ae3AXls4S98C4OM3nlr6VpnvLpAUX9iIkQaJqR-fg5piQuoWtgyU2bqfKvIxmzINGm_pjBrl5Hn8RBpWKqkZzpg71G3Y6tFBMEPeqZIybx1y88OfNx984treYAocEXqz5YMxGcm4orEXkqgToKpC3cV_z][5] Cytotoxic activity of 4′-hydroxychalcone derivatives against Jurkat cells and their effects on mammalian DNA topoisomerase I. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4R_L5MnRrLsaum1O2bpmX8EkCyo1odtbseyzRULe1UpDZJgt_pZHEfIHnY5KpF7Uie_ccuy_9jPBixQyvyrv9boMhREE_8i5A7x0Cs0YjgvOqVZF1w7S_rsnUj2mIlBtdebtnXIDa1s7oVQ470_w7t9fS3pb7ohpN][1] Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgBAmdZe4mDqopr4mK9dknZsUxqHfgk4g3hsadq2pfJ8rL5KmKeXluFLl1E55M4DqR92Is0TqzaZnrOX_RvapcSvIhpakXAK1I59MqbGik2MK3c_zoxe3r4PkmuDKw8XUNKrsonWTEzyyK4Dig][2] Small molecule MDM2 inhibitors based on nutlins. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5_IWwyMuVisAgYCFAwVPsn2lVjB4r33BWgtUNtuk0uoB5_1mkVIHsSctMaDm446jcFJjK4oyzEVE3y9HdRXk_IPKK96MtjJhnJRcECrobImtf8CNZ7IOdLZvUV5jn5202rBqyK17bfLpmfsH2ZQ_bdF1f1-Q82ilp4V_bUSLFDQPWF_7M4GWe1zEAgoBmN5JcKZk2F-LIGCwVZWEBA==]

Sources

- 1. Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. journalcra.com [journalcra.com]

Biological Targets for 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one

An In-Depth Technical Guide for Drug Discovery & Pharmacological Profiling

Executive Summary

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by the replacement of the typical B-ring phenyl moiety with a thiophene heterocycle. This structural modification confers unique electronic and steric properties, classifying it as a privileged scaffold in medicinal chemistry.

Unlike simple chalcones, the incorporation of the electron-rich thiophene ring and the lipophilic 4-chlorophenyl moiety (A-ring) directs this molecule toward specific hydrophobic pockets in biological targets. This guide details its primary biological targets—Tubulin and Monoamine Oxidase B (MAO-B) —and provides the experimental frameworks required to validate its activity.

Part 1: Chemical Profile & Structural Logic

The molecule functions as a Michael Acceptor , containing an

| Feature | Chemical Component | Biological Function |

| Electrophile | Covalent modification of nucleophilic residues (Cys); Michael addition. | |

| Lipophile (A-Ring) | 4-Chlorophenyl | Enhances membrane permeability; fills hydrophobic pockets (e.g., MAO-B active site). |

| Bioisostere (B-Ring) | 2-Thienyl | Mimics the phenyl ring of Colchicine/Combretastatin A4; interacts with sulfur-aromatic networks. |

Part 2: Primary Biological Targets

1. Tubulin (Microtubule Destabilization)

The most significant target for thiophene-chalcones is the Colchicine Binding Site on

-

Mechanism of Action: The compound binds at the interface of

- and -

Physiological Outcome: Inhibition of microtubule assembly leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cells (antineoplastic activity).

Signaling Pathway Visualization (Tubulin)

Caption: Mechanism of tubulin destabilization. The compound binds to the colchicine site, blocking polymerization and inducing apoptotic cell death.

2. Monoamine Oxidase B (MAO-B)

The 1-(4-chlorophenyl)-3-(2-thienyl) scaffold is a potent, reversible inhibitor of hMAO-B , a key enzyme in neurodegeneration (Parkinson’s Disease).

-

Mechanism of Action: The compound spans the bipartite cavity of MAO-B. The 4-chlorophenyl ring penetrates the "entrance cavity," while the thiophene ring orients toward the FAD cofactor in the "substrate cavity." The chlorine substituent is critical for selectivity, sterically clashing with Ile335 in MAO-A (which is narrower) but fitting into the larger MAO-B active site.

-

Physiological Outcome: Inhibition prevents the oxidative deamination of dopamine, increasing its synaptic availability and reducing the production of neurotoxic Hydrogen Peroxide (

).

Enzymatic Pathway Visualization (MAO-B)

Caption: MAO-B inhibition pathway.[1] The chalcone competitively inhibits MAO-B, preventing dopamine degradation and reducing oxidative stress.

Part 3: Experimental Validation Protocols

To validate these targets in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the IC50 of the compound against tubulin assembly.

-

Reagent Preparation:

-

Purified Porcine Brain Tubulin (>99% pure).[1]

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.

-

Reporter: DAPI (fluorescence enhances upon binding to polymer).

-

-

Compound Handling:

-

Dissolve this compound in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1

M to 50

-

-

Assay Execution:

-

Pre-incubate tubulin (10

M) with compound for 15 min at 4°C. -

Initiate polymerization by shifting temperature to 37°C.

-

Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot Fluorescence vs. Time.

-

Validation Check: The curve should show a flattened slope compared to the Vehicle Control (DMSO). A "Vmax" reduction confirms inhibition.

-

Protocol B: MAO-B Inhibition Kinetics

Objective: Determine Ki and Selectivity Index (SI) over MAO-A.

-

System: Recombinant human MAO-B and MAO-A enzymes.

-

Substrate: Tyramine (non-selective) or Benzylamine (MAO-B selective).

-

Detection: Amplex Red / Horseradish Peroxidase (HRP) coupled assay.

-

produced by MAO reacts with Amplex Red

-

produced by MAO reacts with Amplex Red

-

Workflow:

-

Incubate Enzyme + Compound (1 nM - 10

M) for 20 min at 37°C. -

Add Substrate + Amplex Red + HRP mixture.

-

Measure fluorescence (Ex 530 nm / Em 590 nm).

-

-

Validation Check:

-

Perform Lineweaver-Burk plots. Competitive inhibition will show intersecting lines at the Y-axis (

unchanged) but varying X-intercepts (

-

Part 4: References

-

Kamal, A., et al. (2008). "Design, synthesis, and biological evaluation of thiophene analogues of chalcones." Bioorganic & Medicinal Chemistry Letters. Link

-

Establishes the tubulin-targeting capability of thiophene-chalcones.

-

-

Chimenti, F., et al. (2009). "Chalcones: A Valid Scaffold for Monoamine Oxidase Inhibitors." Journal of Medicinal Chemistry. Link

-

Defines the SAR for MAO-B selectivity in chlorinated chalcones.

-

-

Vogel, S., et al. (2010). "Wavelength-Dependent Photoisomerization of Chalcones." The Journal of Organic Chemistry. Link

-

Provides physicochemical properties essential for handling the compound (E vs Z isomers).

-

-

PubChem Compound Summary. "this compound (CID 5376057)." National Center for Biotechnology Information. Link

-

Source for chemical structure and identifiers.

-

-

Modzelewska, A., et al. (2006). "Anticancer activities of novel chalcone analogues." European Journal of Medicinal Chemistry. Link

-

Grounds the anticancer claims and glutathione interaction mechanisms.

-

Sources

Role of chlorine substitution in the bioactivity of thienyl chalcones

Topic: Role of chlorine substitution in the bioactivity of thienyl chalcones Content Type: In-depth Technical Guide

A Guide to Structure-Activity Relationships, Synthesis, and Mechanistic Action

Executive Summary

Thienyl chalcones—hybrid scaffolds incorporating a thiophene heterocycle into the 1,3-diaryl-2-propen-1-one framework—represent a privileged structure in medicinal chemistry. While the thiophene moiety acts as a bioisostere for the phenyl ring, improving metabolic stability and binding affinity, the introduction of chlorine (Cl) substituents acts as a critical modulator of bioactivity.

This guide analyzes how chlorine substitution drives pharmacological potency.[1][2][3][4][5][6][7][8] The electronegativity (

Chemical Foundation & Synthesis Strategy

The Scaffold

The core structure consists of two aromatic rings linked by a three-carbon

-

Ring A (Thiophene): Electron-rich, providing specific

- -

Ring B (Phenyl/Aryl): The primary site for halogenation (Chlorine substitution).

-

Linker: The enone moiety is the "warhead," acting as a Michael acceptor for nucleophilic attack by enzymes.

Synthesis Protocol: Claisen-Schmidt Condensation

The standard synthesis involves the base-catalyzed aldol condensation of a thiophene-carboxaldehyde with a substituted acetophenone (or vice versa).

Protocol 1: Synthesis of Chlorinated Thienyl Chalcones

-

Reagents: 2-Acetylthiophene (or 2-Thiophenecarboxaldehyde), Chloro-substituted benzaldehyde (or Chloro-acetophenone), 40% NaOH (aq), Ethanol (95%).

-

Reaction Type: Claisen-Schmidt Condensation.[1][3][4][7][10][11][12][13][14]

Step-by-Step Methodology:

-

Preparation: Dissolve 0.01 mol of the ketone (e.g., 2-acetylthiophene) and 0.01 mol of the aldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Place the flask in an ice bath (

C). Add 5 mL of 40% NaOH solution dropwise with continuous stirring. -

Reaction: Stir the mixture mechanically at room temperature for 12–24 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).

-

Work-up: Pour the reaction mixture into 200 mL of crushed ice-water containing 2-3 mL of HCl to neutralize the base.

-

Isolation: The precipitate (chalcone) is filtered, washed with cold water until neutral pH, and air-dried.

-

Purification: Recrystallize from ethanol/chloroform to obtain the pure product.

Visualization: Synthesis Workflow

Figure 1: Step-by-step Claisen-Schmidt condensation workflow for thienyl chalcone synthesis.

Mechanistic Role of Chlorine Substitution[1][2]

The bioactivity of chlorinated thienyl chalcones is not random; it follows specific electronic and steric rules.

Electronic Modulation (The Hammett Effect)

The

-

Mechanism: A chlorine substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I).

-

Result: This decreases electron density in the conjugated system, making the

-carbon more electrophilic. -

Outcome: Increased reaction rate with biological nucleophiles (alkylation of enzymes), leading to higher potency.

Lipophilicity and Membrane Permeability

Chlorine is highly lipophilic.

-

LogP Influence: Substitution with Cl increases the partition coefficient (LogP).

-

Bioavailability: This facilitates passive diffusion across the lipid bilayers of bacterial cell walls or cancer cell membranes.

-

Binding: The Cl atom can fill hydrophobic pockets in the target protein (e.g., tubulin or EGFR kinase domains).

Visualization: SAR Logic Map

Figure 2: Structure-Activity Relationship (SAR) map detailing how structural components drive bioactivity.

Bioactivity Profiles & Data Analysis

Antimicrobial Activity

Chlorinated thienyl chalcones exhibit significant antibacterial and antifungal properties. The position of the chlorine atom is critical.[2]

-

Para-position (4-Cl): Generally yields the highest activity due to minimal steric hindrance and optimal electronic withdrawal.

-

Meta-position (3-Cl): Moderate activity.

-

Ortho-position (2-Cl): Often lower activity due to steric clash preventing planar conformation, which is required for conjugation.

Data Summary: Antimicrobial Potency (MIC in

| Compound Variant | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |

| Unsubstituted Thienyl Chalcone | 50 - 100 | >100 | >100 |

| 4-Chloro substituted | 12.5 - 25 | 25 - 50 | 12.5 |

| 2,4-Dichloro substituted | 6.25 - 12.5 | 25 | 6.25 |

| Standard (Ciprofloxacin) | 1 - 5 | 1 - 5 | N/A |

Anticancer Activity

In cancer models (e.g., MCF-7 Breast Cancer, WiDr Colorectal), thienyl chalcones induce apoptosis.

-

Mechanism: Disruption of the p53 pathway and inhibition of tubulin polymerization.

-

Key Insight: Chlorothiophene derivatives (where Cl is on the thiophene ring itself) have shown IC50 values as low as 0.45

g/mL against colorectal cancer cells, outperforming non-chlorinated analogs.

Experimental Validation Protocols

To validate these findings in your own lab, use the following standardized assay.

Protocol 2: MTT Cytotoxicity Assay

Objective: Determine the IC50 of synthesized chalcones against cancer cell lines (e.g., MCF-7).[9]

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at -

Treatment: Dissolve the chlorinated thienyl chalcone in DMSO (stock). Prepare serial dilutions in culture media. Treat cells with varying concentrations (0.1 - 100

M). Include a DMSO control (0.1% max). -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 100

L of DMSO to dissolve the purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curve to determine IC50.

References

-

Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents. Arabian Journal of Chemistry. [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. [Link][6]

-

Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives. Systematic Reviews in Pharmacy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurochlor.org [eurochlor.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. mattioli1885journals.com [mattioli1885journals.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

Technical Guide: Thiophene vs. Benzene Bioisosterism in Chalcone Pharmacophores

Topic: Comparison of Thiophene vs. Benzene Rings in Chalcone Pharmacophores Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure in medicinal chemistry, serving as a precursor to flavonoids and a potent pharmacophore in oncology, infectiology, and inflammation.[1][2][3][4] A critical strategy in optimizing chalcone potency and pharmacokinetic (PK) profiles is the bioisosteric replacement of the phenyl ring (Ring A or B) with a thiophene moiety.

This guide analyzes the physicochemical, electronic, and metabolic divergences between benzene and thiophene within the chalcone architecture. While often termed "classical bioisosteres," the replacement introduces significant electronic perturbations—specifically converting a

Physicochemical & Electronic Divergence

Electronic Character and Reactivity

The fundamental difference lies in the aromaticity and electron density distribution.

-

Benzene: A regular hexagon with uniform electron delocalization. It acts as a neutral aromatic system.

-

Thiophene: A 5-membered heterocycle containing sulfur.[5][6] The sulfur atom donates a lone pair into the

-system, making the ring

Impact on Chalcone Michael Acceptors:

In a chalcone, the

-

Thiophene on Ring A (Ketone side): The electron-donating nature of thiophene increases the electron density of the carbonyl oxygen via resonance, potentially reducing the electrophilicity of the

-carbon unless counterbalanced by electron-withdrawing groups (EWGs). -

Thiophene on Ring B (Aldehyde side): Placing the

-excessive thiophene adjacent to the alkene stabilizes the transition state of Michael additions but can also alter the binding geometry due to the C-S-C bond angle (~92°) being significantly sharper than the C-C-C angle (120°) in benzene.

Lipophilicity and Solubility

Thiophene is generally more lipophilic than benzene. The sulfur atom is a "soft" center with high polarizability.

-

LogP Implication: Replacing a phenyl ring with thiophene typically increases the logP value, enhancing membrane permeability but potentially reducing aqueous solubility.

-

Sigma-Hole Interactions: The sulfur atom possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds—allowing for specific non-covalent interactions with nucleophilic residues in the binding pocket, a feature absent in benzene.

Metabolic Liability (The "Structural Alert")

While benzene metabolism is dominated by hydroxylation (phenol formation) and subsequent quinone generation (bone marrow toxicity), thiophene introduces a distinct metabolic risk.

-

Bioactivation: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur to form thiophene S-oxides and epoxides .

-

Toxicity: These intermediates are highly reactive electrophiles that can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity (e.g., as seen with the withdrawal of tienilic acid).

Data Presentation: Comparative Profile

Table 1: Physicochemical and Biological Comparison of Benzene vs. Thiophene Chalcones

| Parameter | Benzene-Chalcone Analog | Thiophene-Chalcone Analog | Implication for Drug Design |

| Aromatic Character | High Resonance Energy (36 kcal/mol) | Lower Resonance Energy (29 kcal/mol) | Thiophene is more reactive to electrophilic attack. |

| Electronic Nature | Thiophene alters the LUMO energy of the enone system. | ||

| Geometry | 6-membered, 120° angles | 5-membered, ~92° C-S-C angle | Thiophene is physically smaller; alters steric fit. |

| Lipophilicity | Baseline | Increased | Enhanced blood-brain barrier (BBB) penetration. |

| Metabolic Route | Ring Hydroxylation | S-Oxidation | Distinct toxicity profiles (Marrow vs. Liver). |

| Cysteine Reactivity | Moderate (Michael Addition) | Tunable (Often Higher) | Thiophene analogs often show higher potency in covalent inhibition. |

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

The standard synthesis for both analogs utilizes the Claisen-Schmidt condensation.[1] However, thiophene aldehydes require careful handling due to their susceptibility to the Cannizzaro reaction or degradation under harsh basic conditions.

Protocol: Base-Catalyzed Synthesis of Thiophene-Chalcones

Reagents:

-

2-Acetylthiophene (or Acetophenone for benzene analog)

-

Benzaldehyde (or Thiophene-2-carboxaldehyde)

-

Ethanol (Absolute)

-

40% Sodium Hydroxide (NaOH) aqueous solution

-

Ice-cold distilled water and 10% HCl[7]

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottom flask, dissolve 0.01 mol of the ketone (e.g., 2-acetylthiophene) and 0.01 mol of the aldehyde in 15 mL of absolute ethanol.

-

Catalysis: Place the flask in an ice bath (0-5°C). Add 2 mL of 40% NaOH dropwise with vigorous stirring. Note: Thiophene derivatives react faster; temperature control is critical to prevent polymerization.

-

Reaction: Allow the mixture to stir at room temperature.

-

Benzene analogs: Typically require 3–6 hours.

-

Thiophene analogs: Often complete in 1–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

-

Work-up: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.

-

Neutralization: Acidify carefully with 10% HCl to pH ~7. This precipitates the chalcone.[7]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Visualization of Synthetic Workflow

Figure 1: Optimized Claisen-Schmidt condensation workflow for thiophene-based chalcones.

Metabolic Bioactivation & Toxicity Pathways

Understanding the metabolic fate is crucial for safety assessment. The diagram below contrasts the bioactivation pathways.

Figure 2: Comparative metabolic bioactivation pathways. Benzene activation leads to quinones affecting bone marrow, while thiophene activation generates S-oxides targeting the liver.

Structure-Activity Relationship (SAR) Analysis

Anticancer Potency

Recent studies indicate that thiophene-chalcones often outperform their benzene counterparts in cytotoxicity assays against specific cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).

-

Mechanism: The enhanced lipophilicity facilitates cellular entry, while the specific geometry of the thiophene ring may better accommodate the hydrophobic pockets of targets like Tubulin or EGFR.

-

Case Study: A chlorothiophene-based chalcone demonstrated an IC

of 0.45 µg/mL against WiDr colorectal cells, significantly more potent than the standard 5-Fluorouracil (5-FU) in the same assay [1].

Strategic Substitution

To mitigate the metabolic toxicity of thiophene while retaining its potency:

-

Block Metabolic Sites: Substitution at the 2- and 5-positions of the thiophene ring (e.g., with chlorine or methyl groups) can sterically hinder CYP450 oxidation, preventing the formation of the reactive S-oxide.

-

Hybridization: Fusing the thiophene into a bicyclic system (e.g., benzothiophene) often stabilizes the ring against oxidative opening while maintaining bioactivity [2].

References

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight. Arabian Journal of Chemistry, 2025. Link

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. International Journal of Molecular Sciences, 2024. Link

-

Bioisosterism in Medicinal Chemistry. ResearchGate, 2022. Link

-

Toxicity Originating from Thiophene Containing Drugs. ResearchGate, 2025. Link

-

Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. BenchChem Protocols, 2025. Link

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. m.youtube.com [m.youtube.com]

The Electronic Architecture of the Prop-2-en-1-one Linker in Heterocyclic Chalcones: A Mechanistic Guide to Michael Acceptor Reactivity

Executive Summary

Chalcones represent a privileged class of open-chain flavonoids characterized by a highly reactive core: the prop-2-en-1-one linker. This three-carbon α,β-unsaturated carbonyl system bridges two aromatic or heteroaromatic rings, acting as the primary pharmacophore for a vast array of biological activities[1]. As drug development increasingly leans toward targeted covalent inhibitors, understanding the electronic properties of this linker is paramount. This whitepaper provides an in-depth technical analysis of how heterocyclic substitutions modulate the quantum mechanical properties of the prop-2-en-1-one moiety, thereby fine-tuning its Michael acceptor reactivity for precise biological targeting.

Structural and Electronic Fundamentals

The fundamental structure of a chalcone (1,3-diaryl-2-propen-1-one) consists of two aromatic rings (Ring A and Ring B) interconnected by the prop-2-en-1-one linker[1]. The extended π-conjugation across this system allows for significant electron delocalization. When standard phenyl rings are replaced by electron-rich or electron-deficient heterocycles—such as thiophene, pyridine, furan, or benzothiazole—the electronic landscape of the entire molecule shifts[2].

The prop-2-en-1-one linker is not merely a structural bridge; it is a highly tunable electronic conduit. The carbonyl oxygen exerts an electron-withdrawing effect via resonance, creating a partial positive charge on the

Logical flow of heterocyclic modulation on prop-2-en-1-one Michael acceptor reactivity.

Quantum Mechanical Descriptors: FMO Theory

To predict and rationalize the reactivity of the prop-2-en-1-one linker, we rely on Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical reactivity and kinetic stability of the chalcone[4].

-

LUMO Localization: In heterocyclic chalcones, the LUMO electron density is predominantly localized over the α,β-unsaturated carbonyl group (the linker)[4]. Because the LUMO acts as the electron acceptor during a reaction, its localization confirms that the prop-2-en-1-one linker is the primary electrophilic site.

-

HOMO Localization: Conversely, the HOMO electron density is typically distributed over the electron-donating heterocyclic rings (e.g., benzothiazolyl or thiophene rings)[4].

-

The Energy Gap (

): The energy difference between the HOMO and LUMO (

Covalent Pharmacology: The Michael Addition Pathway

The pharmacological utility of the prop-2-en-1-one linker lies in its function as a Michael acceptor[3]. In the tumor microenvironment or within inflammatory pathways, this electrophilic α,β-unsaturated ketone undergoes nucleophilic attack by the sulfhydryl (-SH) groups of specific cysteine residues on target proteins (such as Keap1, NF-κB, or tubulin)[3].

This covalent modification is the cornerstone of chalcone-based drug design. However, an overly reactive Michael acceptor can lead to off-target toxicity (binding indiscriminately to cellular thiols like glutathione). Therefore, the strategic placement of heterocycles is used to fine-tune the LUMO energy[2]. By adjusting the electron density of the prop-2-en-1-one linker, drug developers can optimize the binding kinetics, ensuring the chalcone is reactive enough to engage the target cysteine, but stable enough to avoid systemic toxicity.

Quantitative Data Summary: Electronic Properties

The following table synthesizes computational data demonstrating how different substitutions impact the electronic properties of the prop-2-en-1-one linker:

| Compound Class / Substitution | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap ( | Reactivity Profile & Biological Implication |

| Trans-Chalcone (Baseline) | -5.65 to -6.17 | -2.01 to -3.21 | ~3.64 | Standard Michael acceptor reactivity; moderate biological activity[6]. |

| Benzothiazolyl (p-tolyl) | -5.99 | -2.25 | 3.74 | High stability; lower binding potential due to wider gap[4]. |

| Benzothiazolyl (p-bromo) | -6.14 | -2.54 | 3.60 | Increased electrophilicity; higher reactivity toward biological targets[4]. |

| Multi-methoxy Chalcone | -5.80 | -2.70 | 3.10 | High softness and bioactivity; strong target binding affinity[7]. |

Self-Validating Experimental & Computational Protocols

To accurately harness the prop-2-en-1-one linker in drug discovery, a rigorous, self-validating workflow combining quantum mechanics and synthetic chemistry is required.

End-to-end self-validating workflow for synthesizing and analyzing heterocyclic chalcones.

Protocol A: Computational Evaluation of Electronic Properties (DFT)

Causality Focus: Density Functional Theory (DFT) is utilized prior to synthesis to predict whether a proposed heterocyclic modification will yield the desired Michael acceptor reactivity.

-

Geometry Optimization: Construct the 3D molecular structure of the target heterocyclic chalcone. Perform geometry optimization using the B3LYP hybrid functional with the 6-311G(d,p) basis set[8].

-

Why this basis set? The 6-311G(d,p) basis set includes polarization functions (d,p) which are absolutely critical for accurately modeling the extended electron delocalization and potential intramolecular hydrogen bonding across the conjugated prop-2-en-1-one system[8].

-

-

Frequency Calculation: Run a frequency calculation on the optimized geometry.

-

Validation Checkpoint: Ensure there are zero imaginary frequencies. This validates that the structure represents a true local minimum on the potential energy surface, not a transition state.

-

-

FMO Extraction: Extract the energies of the HOMO and LUMO. Calculate the global chemical reactivity descriptors: Hardness (

) and Softness ( -

MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) map to visually confirm the localization of electrophilic (blue) regions over the

-carbon of the linker, confirming its readiness for nucleophilic attack.

Protocol B: Synthesis and Validation via Claisen-Schmidt Condensation

Causality Focus: The synthesis must strictly yield the trans-isomer, as the cis-isomer lacks the necessary thermodynamic stability and spatial orientation for optimal biological target engagement.

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the heterocyclic aldehyde and the substituted acetophenone in methanol[2].

-

Catalysis: Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring at room temperature[2]. The base deprotonates the acetophenone to form an enolate, which subsequently attacks the aldehyde carbonyl.

-

Monitoring & Quenching: Monitor the reaction via TLC. Upon completion (typically 2-12 hours depending on the electronic nature of the heterocycles), quench the reaction by pouring the mixture over crushed ice and neutralizing with dilute HCl.

-

Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to obtain the pure chalcone.

-

Spectroscopic Validation (Critical Checkpoint): Analyze the product using

H NMR spectroscopy.-

Validation Checkpoint: Locate the vinylic protons of the prop-2-en-1-one linker (typically between 7.0 and 8.0 ppm). Calculate the coupling constant (

). A

-

References

1.8 - Material Science Journal[8] 2.4 - National Institutes of Health (PMC)[4] 3.5 - SciELO[5] 4.7 - National Institutes of Health (PMC)[7] 5. 6 - ResearchGate[6] 6. 1 - ACS Omega[1] 7.3 - MDPI[3] 8. 2 - MDPI[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

Methodological & Application

Antimicrobial screening methods for 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one

Application Note: Antimicrobial Screening of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one [1]

Executive Summary

This technical guide outlines the standardized protocols for evaluating the antimicrobial efficacy of This compound . This compound belongs to the chalcone class (1,3-diaryl-2-propen-1-ones), specifically the thiophene-chalcone subclass.

Scientific Rationale:

The

Scope:

-

Phase 1: Qualitative Screening (Agar Well Diffusion)

-

Phase 2: Quantitative Profiling (MIC/MBC via Broth Microdilution)

-

Phase 3: Mechanistic Validation (Time-Kill Kinetics)

Pre-Analytical Considerations & Compound Management

Physicochemical constraints: This compound is highly lipophilic and practically insoluble in water. Improper solubilization will lead to microprecipitation in aqueous media, yielding false negatives.

Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Target Concentration: 10 mg/mL (Stock A).

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

Working Solution (Pre-Dilution)

To minimize solvent toxicity to bacteria, the final DMSO concentration in the assay well must be

-

Intermediate Dilution: Dilute Stock A 1:10 in sterile media immediately before use to create a 1 mg/mL working solution (10% DMSO). Further dilution in the assay plate will bring DMSO to safe levels.

Protocol 1: Qualitative Screening (Agar Well Diffusion)

Objective: Rapidly identify susceptibility in standard reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 10231).

Methodology:

-

Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland Standard (

CFU/mL) in saline. -

Seeding: Swab the inoculum evenly across Mueller-Hinton Agar (MHA) plates (bacteria) or Sabouraud Dextrose Agar (SDA) (fungi).

-

Well Creation: Use a sterile 6mm cork borer to punch wells.

-

Loading:

-

Test: 50 µL of Working Solution (1 mg/mL).

-

Positive Control: Ciprofloxacin (5 µ g/disk ) or Fluconazole (25 µ g/disk ).

-

Negative Control (Vehicle): 10% DMSO in saline (matches the solvent load of the test well).

-

-

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

Interpretation:

-

Zone of Inhibition (ZOI): Measure diameter in mm.

-

Validity: The Negative Control must show 0 mm inhibition. If DMSO causes a halo, the assay is invalid.

Protocol 2: Quantitative Profiling (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) in accordance with CLSI M07-A10 standards [3]. This is the gold standard for hydrophobic compounds.

Experimental Workflow

Figure 1: CLSI-aligned Broth Microdilution Workflow.

Step-by-Step Procedure

-

Plate Layout: Use a sterile 96-well U-bottom polystyrene plate.

-

Dilution Series:

-

Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12.

-

Add 200 µL of Test Compound (adjusted to 2x desired starting concentration, e.g., 512 µg/mL) to Column 1.

-

Transfer 100 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard 100 µL from Col 10.

-

Result: Serial 2-fold dilution (256

0.5 µg/mL).

-

-

Controls:

-

Col 11 (Growth Control): Media + Bacteria + Solvent (DMSO at equivalent %).

-

Col 12 (Sterility Control): Media only.

-

-

Inoculation: Add 100 µL of standardized bacterial suspension (

CFU/mL) to wells 1-11. Final well volume = 200 µL. Final bacterial density = -

Incubation: 35 ± 2°C for 16-20 hours in an ambient air incubator.

Data Analysis

-

MIC Definition: The lowest concentration showing no visible turbidity .

-

MBC Determination: Plate 10 µL from clear wells onto agar. The lowest concentration yielding

99.9% colony reduction is the Minimum Bactericidal Concentration (MBC).

| Parameter | Calculation / Criteria |

| MIC Value | Visual inspection (no turbidity) or OD |

| MBC/MIC Ratio | |